N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2,4-dimethylbenzamide
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Overview
Description
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2,4-dimethylbenzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazole ring, a chlorophenyl group, and a dimethylbenzamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2,4-dimethylbenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to form 2-(2-chlorophenyl)thiazole.
Methylation of the Thiazole Ring: The 2-(2-chlorophenyl)thiazole is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield 2-(2-chlorophenyl)-4-methylthiazole.
Formation of the Benzamide Moiety: 2,4-dimethylbenzoic acid is converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-(2-chlorophenyl)-4-methylthiazole in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2,4-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-4-methylthiazole-5-carboxamide
- 2-(2-chlorophenyl)-4-methylthiazole
- N-(2-chlorophenyl)-2,4-dimethylbenzamide
Uniqueness
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2,4-dimethylbenzamide is unique due to the presence of both the thiazole ring and the dimethylbenzamide moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2OS/c1-12-8-9-15(13(2)10-12)19(24)22-11-18-14(3)23-20(25-18)16-6-4-5-7-17(16)21/h4-10H,11H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPDXMCUTMLLPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC2=C(N=C(S2)C3=CC=CC=C3Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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